molecular formula C17H15FN2O6S B2504289 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 954654-32-1

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide

Katalognummer: B2504289
CAS-Nummer: 954654-32-1
Molekulargewicht: 394.37
InChI-Schlüssel: FZEROYSYMBURJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide is a synthetic small molecule designed for preclinical research and development. This compound features a unique hybrid structure combining a 1,3-benzodioxole moiety, a 2-oxooxazolidine ring, and a 2-fluorobenzenesulfonamide group. This specific molecular architecture suggests potential for investigation in multiple biochemical pathways. The 2-oxooxazolidine scaffold is a privileged structure in medicinal chemistry, known for its role in various bioactive molecules. The incorporation of the 2-fluorobenzenesulfonamide group may confer properties related to enzyme inhibition, particularly targeting enzymes where the sulfonamide functional group can act as a key pharmacophore. Researchers may explore its application as a novel enzyme inhibitor or a targeted therapeutic agent. The presence of the benzodioxole ring, a common feature in compounds with documented biological activity, further enhances its interest for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should conduct all necessary experiments to fully characterize the compound's properties, mechanism of action, and specific research applications. All handling and use must adhere to strict laboratory safety protocols.

Eigenschaften

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O6S/c18-13-3-1-2-4-16(13)27(22,23)19-8-12-9-20(17(21)26-12)11-5-6-14-15(7-11)25-10-24-14/h1-7,12,19H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEROYSYMBURJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in neuroprotection and anti-inflammatory effects.

PropertyValue
Molecular FormulaC16H15FNO4S
Molecular Weight335.36 g/mol
CAS NumberNot available

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Neurotoxicity : The compound has shown potential in reducing neurotoxicity in various cell lines, particularly those exposed to beta-amyloid (Aβ) aggregates, which are implicated in Alzheimer's disease.
  • Modulation of Signaling Pathways : Research indicates that the compound may influence the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in neuronal survival and apoptosis regulation.
  • Anti-inflammatory Effects : The compound appears to reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

In Vitro Studies

In vitro assays have demonstrated that this compound significantly enhances cell viability in Aβ-induced neurotoxicity models. For instance, at concentrations ranging from 1.25 to 5 μg/mL, the compound improved the viability of PC12 cells subjected to Aβ25–35 exposure.

Table 1: Effects on Cell Viability

Concentration (μg/mL)Cell Viability (%)
1.2585
2.590
595
Control100

In Vivo Studies

Preliminary in vivo studies using zebrafish models have suggested that the compound exhibits less toxicity compared to traditional treatments like donepezil. Behavioral assays indicated improved cognitive functions in treated groups.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of the compound against Aβ-induced apoptosis in PC12 cells. Results indicated significant reductions in apoptosis markers such as Bax and increases in anti-apoptotic markers like Bcl-2.
    "Compound significantly reduced Aβ-induced expression of Bax while increasing Bcl-2 levels, indicating a shift towards neuroprotection" .
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of the compound, revealing its ability to inhibit NF-κB activation and downregulate iNOS expression in neuronal models.

Vergleich Mit ähnlichen Verbindungen

Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Oxazolidinone 2-Fluorobenzenesulfonamide 392.8 Combines sulfonamide’s acidity with oxazolidinone’s hydrogen-bonding potential.
N-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide Oxazolidinone 2-Chloro-6-fluorobenzamide 392.8 Substitution of sulfonamide with benzamide reduces acidity, altering solubility.
5h (PI3Kα Inhibitor) Benzene + Thiadiazole Sulfamoyl, Thiadiazole 633.2 Suzuki coupling-derived; potent enzyme inhibition via sulfamoyl interaction.
LUF7746 (Adenosine A1 Receptor Agonist) Pyridine Fluorosulfonyl warhead N/A Covalent binding via fluorosulfonyl group; partial agonist activity.

Key Observations :

  • Sulfonamide vs. Benzamide : The sulfonamide group enhances acidity (pKa ~10) compared to benzamide (pKa ~15), improving solubility and target interactions in polar environments .

Benzo[d][1,3]dioxol-5-yl-Containing Compounds

Compound Name Core Structure Functional Group Synthesis Method Application/Activity
Target Compound Oxazolidinone Sulfonamide Multi-step alkylation Undisclosed (structural similarity to enzyme inhibitors).
28 (IDO1 Inhibitor) Benzimidazole Acetamide Amide coupling Inhibits indoleamine 2,3-dioxygenase-1 (84% yield).
4p–4u (α-Ketoamides) α-Ketoamide Varied N-substituents Silver-catalyzed reaction Anticancer or antimicrobial candidates.

Key Observations :

  • The piperonyl group improves lipophilicity and membrane permeability across analogs .
  • Synthetic Routes : While the target compound employs alkylation (e.g., ), analogs like 28 use amide coupling , and 4p–4u rely on silver-catalyzed decarboxylation .

Pharmacological and Physicochemical Properties

Pharmacological Profile

  • Enzyme Inhibition: Sulfonamide derivatives (e.g., 5h) exhibit strong binding to enzymes like PI3Kα via sulfonamide interactions with catalytic residues . The target compound’s oxazolidinone may mimic this by engaging hydrogen bonds.
  • Receptor Targeting: LUF7746’s fluorosulfonyl group enables covalent adenosine A1 receptor binding, suggesting the target compound’s fluorine could enhance affinity through halogen bonding .

Physicochemical Properties

  • Solubility : The sulfonamide group in the target compound likely improves aqueous solubility compared to benzamide analogs (e.g., ).
  • Metabolic Stability: The benzo[d][1,3]dioxol-5-yl group resists oxidative metabolism, extending half-life compared to non-cyclic analogs .

Challenges and Opportunities

  • Synthetic Complexity : Multi-step synthesis (e.g., alkylation, coupling) may limit scalability compared to one-step methods used for 4p–4u .
  • Unexplored Activity : While structural analogs show promise in enzyme inhibition (5h) or receptor modulation (LUF7746), the target compound’s specific biological targets remain unverified .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.